molecular formula C24H19NO5 B6493494 3-methoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923113-43-3

3-methoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No. B6493494
CAS RN: 923113-43-3
M. Wt: 401.4 g/mol
InChI Key: PVBSJUOJYFZHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide, more commonly referred to as 3-MBCA, is a synthetic compound that has been used in a variety of scientific applications. It has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential to be used in lab experiments.

Scientific Research Applications

3-MBCA has been used in a variety of scientific research applications, including the study of drug metabolism and pharmacokinetics, the study of cancer cell signaling pathways, and the study of cell cycle regulation. It has also been used in the study of the regulation of gene expression, as well as in the development of new drugs and drug candidates.

Mechanism of Action

3-MBCA works by inhibiting the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and other biological processes. By blocking the activity of COX-2, 3-MBCA is able to reduce inflammation and pain.
Biochemical and Physiological Effects
3-MBCA has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can reduce inflammation and pain. It has also been found to reduce the production of nitric oxide, which can reduce blood pressure. In addition, it has been found to inhibit the production of leukotrienes, which can reduce allergic reactions. Finally, it has been found to reduce the production of histamine, which can reduce allergic reactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-MBCA in lab experiments is that it is relatively easy to synthesize, and yields high yields of the desired product. Additionally, it has a wide range of biochemical and physiological effects, which makes it a useful tool for studying a variety of biological processes. However, there are some limitations to using 3-MBCA in lab experiments, as it is a synthetic compound and is not found naturally in the body. Additionally, it has not been extensively studied and its long-term effects are not yet known.

Future Directions

There are a number of potential future directions for the study of 3-MBCA. One potential direction is to further investigate its effects on the production of prostaglandins, nitric oxide, leukotrienes, and histamine. Additionally, further research could be done to investigate its potential use as a drug or drug candidate. Finally, further research could be done to investigate its potential use in the treatment of various diseases, such as cancer and inflammatory diseases.

Synthesis Methods

3-MBCA can be synthesized using a variety of methods. The most common method involves the reaction of 3-methoxybenzaldehyde with 2-methoxyphenylacetic acid in the presence of anhydrous sodium acetate and acetic acid. This reaction is typically carried out at room temperature and yields the desired product in high yields.

properties

IUPAC Name

3-methoxy-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-28-17-7-5-6-15(12-17)24(27)25-16-10-11-22-19(13-16)20(26)14-23(30-22)18-8-3-4-9-21(18)29-2/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBSJUOJYFZHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

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